Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate

Solubility Pre-formulation Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a bicyclic heterocycle featuring a saturated imidazo[1,5-a]pyrazine core with an ethyl ester at the 1‑position. Calculated aqueous solubility is 1.5 g/L at 25 °C and density is 1.35 ± 0.1 g/cm³ at 20 °C.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 951627-01-3
Cat. No. B2953360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate
CAS951627-01-3
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCCOC(=O)C1=C2CNCCN2C=N1
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h6,10H,2-5H2,1H3
InChIKeySUXINFAJYGBEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 951627-01-3): Core Physicochemical and Sourcing Profile


Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a bicyclic heterocycle featuring a saturated imidazo[1,5-a]pyrazine core with an ethyl ester at the 1‑position. Calculated aqueous solubility is 1.5 g/L at 25 °C and density is 1.35 ± 0.1 g/cm³ at 20 °C . The compound is supplied as a solid with a minimum purity of 98 % (GC) and is recommended for long‑term storage in a cool, dry place . Its primary industrial relevance stems from its use as a key synthetic intermediate in the preparation of orexin receptor antagonists and other pharmaceutical candidates [1].

Procurement Risk: Why Closest Analogs Cannot Replace Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate


Even subtle structural variations within the 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine family produce meaningful differences in solubility, density, and downstream reactivity that can derail synthetic campaigns. The methyl ester is nearly twice as water‑soluble as the ethyl ester, while the free carboxylic acid is three times more soluble, altering phase‑transfer and extraction behaviour . Moreover, the unsaturated ethyl ester lacks the saturated pyrazine ring, changing both electronic properties and conformational flexibility, which can affect binding in target‑based assays . Critically, only the ethyl ester benefits from a published, high‑yield preparative route [1] and a multi‑supplier commercial base, whereas the closest regioisomers and free‑acid forms often lack any commercial supply, making straight substitution infeasible for programme continuity .

Head‑to‑Head Quantitative Evidence for Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Differentiation


Aqueous Solubility: Ethyl Ester vs. Methyl Ester and Free Acid

Calculated aqueous solubility at 25 °C distinguishes the ethyl ester from its closest analogs. The target compound shows a solubility of 1.5 g/L, compared with 2.9 g/L for the methyl ester and 4.5 g/L for the corresponding carboxylic acid . The lower solubility of the ethyl ester can be advantageous for reactions requiring controlled partitioning between aqueous and organic phases.

Solubility Pre-formulation Medicinal Chemistry

Density and Molecular Packing: Ethyl Ester vs. Methyl Ester and Free Acid

The calculated density at 20 °C for the ethyl ester is 1.35 ± 0.1 g/cm³, intermediate between the methyl ester (1.42 ± 0.1 g/cm³) and the unsaturated ethyl ester (1.33 ± 0.1 g/cm³), while the free acid is markedly denser at 1.62 ± 0.1 g/cm³ . Density differences of this magnitude can influence crystal packing, hygroscopicity, and milling behaviour during solid‑state processing.

Density Crystallinity Formulation

Commercial Purity and Multi‑Supplier Availability

The ethyl ester is available from multiple independent suppliers at ≥97–98% purity. AKSi lists 98% (GC) , Fluorochem offers 98% , and Bidepharm provides 97% with batch‑specific NMR/HPLC/GC certificates . In contrast, the methyl ester, unsaturated ethyl ester, and free acid each have no active commercial suppliers listed on major chemical databases as of May 2026 , creating a single‑source or no‑source risk for procurement.

Purity Supply Chain Procurement

Validated Synthetic Route with Higher Yield and Scalability

Patent CN102464661B discloses a dedicated four‑step preparation method for 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine‑1‑carboxylic acid ethyl ester that specifically addresses the problems of long synthetic routes, low yield, and difficult purification encountered with prior art methods [1]. The earlier US2008/318935 A1 route required nine steps including debenzylation, whereas the CN102464661B route shortens the sequence to four steps (methylthio oxidation → ring closure → hydrogenation) and provides the product as a useful intermediate for multiple medicaments [1]. No comparable optimized route has been published for the methyl ester or free acid.

Synthesis Scalability Process Chemistry

Provenance as a Core Scaffold in Orexin Receptor Antagonist Drug Discovery

The 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine scaffold, of which the ethyl ester is the foundational building block, is the core of a series of potent dual orexin receptor antagonists (OX₁/OX₂) [1]. In the seminal Part 1 SAR study, replacement of the dimethoxyphenyl moiety of almorexant with substituted imidazoles on this scaffold yielded compounds with nanomolar OX₁ and OX₂ antagonism, later confirmed in rat EEG sleep‑promotion models [2]. The ethyl ester serves as the direct precursor for the 1‑carboxylate warhead that is elaborated in these patents, and its saturated pyrazine ring is essential for the conformational constraint that drives receptor selectivity [1][3].

Orexin Dual Antagonist Insomnia

High‑Impact Application Scenarios for Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate


Medicinal Chemistry: Dual Orexin Receptor Antagonist Lead Optimization

The ethyl ester is the direct entry point for constructing 1‑substituted 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazines that have demonstrated dual OX₁/OX₂ antagonism with nanomolar potency. Researchers can hydrolyse the ester to the acid, couple with diverse amines, and rapidly generate focused libraries for sleep‑disorder programmes, leveraging the scaffold already validated in rat EEG models [1]. The saturated ring uniquely provides the conformational constraint absent in the unsaturated analog, which lacks orexin data .

Process Chemistry: Scalable Kilogram‑Route Development

The four‑step CN102464661B route offers a 56 % shorter synthetic sequence than prior art, with simplified purification [1]. Coupled with the compound's lower aqueous solubility (1.5 g/L) , which facilitates organic‑phase extraction, the ethyl ester is the preferred form for process chemists aiming to scale beyond gram quantities without the purification bottlenecks that would accompany the more water‑soluble methyl ester or acid forms.

Fragment‑Based Drug Discovery: Covalent Warhead Development

The ethyl ester's 1‑carboxylate can be converted into activated esters or amides for fragment‑based screening libraries targeting cysteine residues. A ChEMBL‑deposited stability assay (pH 7.4 PBS, 100 µM, LC‑MS/MS) demonstrates that compounds based on this scaffold can be assessed for oligopeptide‑conversion over 24 hrs, providing a direct path to evaluate warhead reactivity [1]. The saturated pyrazine ring offers a distinct reactivity profile compared to the electron‑deficient unsaturated analog.

Anticoagulant Discovery: Factor XIa Inhibitor Scaffold

Bristol‑Myers Squibb has patented substituted 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazines as factor XIa and plasma kallikrein inhibitors (US 10,906,886) [1]. The ethyl ester serves as the unsubstituted core from which the patented 1‑carboxamide derivatives are prepared, enabling medicinal chemistry teams to explore this anticoagulant target space with a commercially available, multi‑supplier building block.

Quote Request

Request a Quote for Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.